Pim-1 kinase inhibitor 8

Description

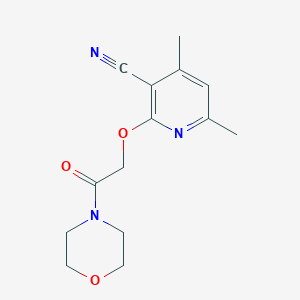

The exact mass of the compound 4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile is 275.12699141 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-10-7-11(2)16-14(12(10)8-15)20-9-13(18)17-3-5-19-6-4-17/h7H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARGLDJCVPQGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)OCC(=O)N2CCOCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pim-1 Kinase Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pim-1 kinase inhibitor 8, a potent and selective inhibitor of the Pim-1 serine/threonine kinase. This document details its biochemical and cellular activities, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes its role within the broader Pim-1 signaling pathway.

Core Mechanism of Action

This compound exerts its biological effects through direct inhibition of the Pim-1 kinase, a key proto-oncogene involved in cell cycle progression, apoptosis, and transcriptional activation. By binding to the ATP-binding pocket of Pim-1, the inhibitor blocks the phosphorylation of downstream substrates, leading to a cascade of anti-proliferative and pro-apoptotic events in cancer cells.

Binding Mode: Molecular docking studies reveal that this compound establishes a strong interaction with the active site of the Pim-1 kinase. A critical hydrogen bond is formed with the side chain of Lys67, a key residue in the ATP-binding pocket. This interaction is further stabilized by multiple hydrophobic interactions with surrounding amino acid residues, contributing to its high binding affinity.[1]

The cellular consequences of Pim-1 inhibition by this compound are multifaceted, leading to the induction of both apoptosis and autophagy.[1] Furthermore, it has been demonstrated to impede cell proliferation and migration.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity at the biochemical and cellular levels.

| Biochemical Activity | Value | Reference |

| Pim-1 Kinase IC50 | 14.3 nM | [1] |

| Cellular Activity | Cell Line | IC50 Value | Reference |

| Cytotoxicity | MCF-7 (Breast Cancer) | 0.51 µM | [1] |

| HepG2 (Liver Cancer) | 5.27 µM | [1] | |

| MCF-10A (Normal Breast Epithelial) | 52.85 µM | [1] |

| Cell Cycle and Apoptosis (MCF-7 cells, 1.62 µM, 48h) | Parameter | Observation | Reference |

| Cell Cycle | S-Phase Population | Increase to 36.02% (vs. 29.12% control) | [1] |

| G2/M Phase Population | Decrease to 7.56% (vs. 16.05% control) | [1] | |

| Apoptosis | Total Apoptosis | 33.43% (vs. 0.64% control) | [1] |

| Early Apoptosis | 23.18% | [1] | |

| Late Apoptosis | 10.25% | [1] | |

| Cell Migration | Wound Closure Inhibition | 71.8% wound closure (vs. 95.6% control) | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Pim-1 signaling pathway and a typical experimental workflow for characterizing a Pim-1 inhibitor.

Caption: Pim-1 Signaling Pathway and Inhibition by Inhibitor 8.

Caption: Experimental Workflow for Characterizing Pim-1 Inhibitors.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the activity of Pim-1 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

-

Reagent Preparation:

-

Prepare Pim-1 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

-

Dilute the Pim-1 enzyme and substrate peptide to the desired concentrations in the kinase buffer.

-

Prepare a serial dilution of this compound in 100% DMSO, then dilute in kinase buffer to the final assay concentration (maintaining a constant final DMSO concentration, typically ≤1%).

-

Equilibrate ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

-

Kinase Reaction:

-

In a 384-well white plate, add 1 µL of the diluted inhibitor or DMSO vehicle.

-

Add 2 µL of the diluted Pim-1 enzyme.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Generation and Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the ADP produced and inversely proportional to the Pim-1 kinase inhibition.

-

Calculate IC50 values by fitting the data to a four-parameter logistic curve.

-

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of the inhibitor on cell viability by measuring the metabolic activity of the cells.

-

Cell Seeding:

-

Harvest MCF-7, HepG2, or MCF-10A cells during their logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (DMSO).

-

Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation and Formazan Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting:

-

Seed MCF-7 cells in a 6-well plate and treat with this compound (e.g., 1.62 µM) or vehicle for 48 hours.

-

Harvest the cells (including any floating cells in the medium) by trypsinization.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.

-

Cell Treatment and Fixation:

-

Treat MCF-7 cells with this compound or vehicle for 48 hours.

-

Harvest the cells and wash once with PBS.

-

Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, acquiring data from at least 10,000 cells.

-

The DNA content is measured by the PI fluorescence intensity.

-

Use cell cycle analysis software to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the inhibitor on the collective migration of a cell population.

-

Monolayer Formation and Scratching:

-

Seed MCF-7 cells in a 6-well plate and grow until a confluent monolayer is formed.

-

Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the cell monolayer.

-

Wash the wells gently with PBS to remove detached cells.

-

-

Inhibitor Treatment and Imaging:

-

Replace the PBS with a fresh culture medium containing this compound or vehicle.

-

Place the plate on a microscope stage (preferably within an incubator) and capture the initial image of the wound (T=0).

-

Acquire images of the same wound area at regular intervals (e.g., every 12 or 24 hours) for 48 hours.

-

-

Data Analysis:

-

Measure the width or area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure over time for both treated and control samples.

-

Compare the migration rates to determine the inhibitory effect of the compound.

-

References

The Discovery and Synthesis of Pim-1 Kinase Inhibitor 8: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pim-1 kinase, a serine/threonine kinase, is a well-validated oncogenic target implicated in numerous malignancies. Its role in promoting cell survival, proliferation, and resistance to apoptosis has spurred the development of potent and selective inhibitors. This technical guide focuses on Pim-1 kinase inhibitor 8, a potent compound that has demonstrated significant anti-cancer properties. This document provides a comprehensive overview of its discovery, biological activity, and the experimental methodologies used for its characterization. While the specific, detailed synthetic protocol for this compound is not publicly available, a generalized synthetic scheme based on the synthesis of analogous compounds is presented.

Introduction to Pim-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1] Overexpression of Pim-1 is a common feature in a wide range of hematological and solid tumors, including prostate cancer, leukemia, and multiple myeloma.[2][3] Pim-1 kinase exerts its oncogenic effects by phosphorylating a number of downstream substrates involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD).[4] A unique feature of the Pim kinase ATP-binding pocket is the presence of a proline residue (Pro123) in the hinge region, which distinguishes it from many other kinases and offers an opportunity for the design of selective inhibitors.[2][5]

Discovery of this compound

This compound, also referred to as compound 12 in some literature, was identified as a potent inhibitor of Pim-1 kinase with a half-maximal inhibitory concentration (IC50) of 14.3 nM.[6] Its discovery was likely the result of screening campaigns followed by medicinal chemistry optimization to improve potency and selectivity. The inhibitor has been shown to bind strongly to the active site of Pim-1, forming a key hydrogen bond with the catalytic lysine residue (Lys67) and engaging in multiple hydrophobic interactions.[6]

Biological Activity of this compound

The biological effects of this compound have been characterized in various in vitro and in vivo models.

In Vitro Activity

The inhibitor demonstrates potent cytotoxic effects against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, while showing significantly lower potency against non-cancerous breast epithelial cells (MCF-10A).[6] Mechanistic studies in MCF-7 cells revealed that this compound induces both apoptosis and autophagy, leading to cell cycle arrest in the S-phase and a significant reduction in cell migration.[6]

Table 1: In Vitro Biological Data for this compound

| Parameter | Value | Cell Line/Assay | Reference |

| Pim-1 Kinase Inhibition (IC50) | 14.3 nM | Biochemical Assay | [6] |

| Cytotoxicity (IC50) | 0.51 µM | MCF-7 (48 h) | [6] |

| 5.27 µM | HepG2 (48 h) | [6] | |

| 52.85 µM | MCF-10A (48 h) | [6] | |

| Cell Migration Inhibition | 24.9% inhibition | MCF-7 (wound healing) | [6] |

| Apoptosis Induction | 52.2-fold increase | MCF-7 | [6] |

| Autophagy Induction | 2.67-fold increase | MCF-7 | [6] |

In Vivo Efficacy

In a preclinical mouse model using Solid Ehrlich Carcinoma (SEC), intraperitoneal administration of this compound at a dose of 5 mg/kg daily for 24 days resulted in significant tumor growth inhibition.[6]

Table 2: In Vivo Efficacy of this compound in SEC-Bearing Mice

| Parameter | Control | Treated (5 mg/kg) | % Inhibition | Reference |

| Tumor Weight (mg) | 198.5 | 72.8 | 63.3% | [6] |

| Tumor Volume (mm³) | 274.8 | 159.2 | 42.1% | [6] |

Synthesis of this compound

While the precise, step-by-step synthesis of this compound has not been detailed in publicly accessible literature, a plausible synthetic route can be inferred from the synthesis of structurally related quinone-based inhibitors. The synthesis of a similar compound, designated as compound 12 in one study, involved a multi-step process.[1] It is important to note that the following is a generalized representation and may not reflect the exact synthesis of the specific "this compound" mentioned in other sources.

A potential synthetic approach could involve the bromination of a suitable precursor using N-bromosuccinimide (NBS) under radical initiation conditions, followed by subsequent purification.[1]

Experimental Protocols

The following are detailed, representative protocols for the key assays used to characterize this compound.

Pim-1 Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the Pim-1 kinase.

-

Reagents and Materials:

-

Pim-1 Kinase (recombinant)

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor® 647-labeled)

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test Compound (this compound)

-

Staurosporine (positive control)

-

384-well microplate

-

-

Procedure: a. Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations. b. Prepare a Kinase/Antibody mixture in Kinase Buffer A. c. Prepare the Tracer solution in Kinase Buffer A. d. In a 384-well plate, add 5 µL of the test compound dilution. e. Add 5 µL of the Kinase/Antibody mixture to each well. f. Add 5 µL of the Tracer solution to initiate the reaction. g. Incubate the plate for 1 hour at room temperature, protected from light. h. Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) by detecting emission at 665 nm and 615 nm with excitation at 340 nm. i. Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.[2]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

MCF-7, HepG2, or MCF-10A cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

-

Procedure: a. Seed cells in a 96-well plate at a density of 1 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator. b. Treat the cells with various concentrations of this compound (e.g., 0.01-100 µM) and incubate for 48 hours. c. After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. d. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Reagents and Materials:

-

MCF-7 cells

-

This compound

-

Staurosporine (positive control)

-

TUNEL assay kit (e.g., DEADEND™ Fluorometric TUNEL System)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

6-well plate and glass slides

-

-

Procedure: a. Seed MCF-7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours. b. Treat the cells with the desired concentration of this compound (e.g., 1.62 µM) or staurosporine for 24-48 hours. c. Harvest the cells, wash with PBS, and fix them onto glass slides. d. Follow the manufacturer's protocol for the TUNEL assay kit to label the fragmented DNA with a fluorescent marker. e. Counterstain the nuclei with DAPI. f. Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.[3]

Autophagy Assay (Immunofluorescence Staining for LC3B)

This assay detects the formation of autophagosomes by visualizing the localization of the microtubule-associated protein 1A/1B-light chain 3 (LC3) protein.

-

Reagents and Materials:

-

MCF-7 cells

-

This compound

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

DAPI

-

Glass coverslips

-

-

Procedure: a. Grow MCF-7 cells on glass coverslips in a culture dish. b. Treat the cells with this compound. c. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. d. Block with a suitable blocking buffer (e.g., 5% BSA in PBS). e. Incubate with the primary anti-LC3B antibody overnight at 4°C. f. Wash and incubate with the fluorescently labeled secondary antibody. g. Counterstain with DAPI. h. Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of punctate LC3B staining indicates the induction of autophagy.[7]

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a xenograft mouse model.

-

Reagents and Materials:

-

Female Swiss albino mice

-

Solid Ehrlich Carcinoma (SEC) cells

-

This compound

-

Vehicle solution for injection (e.g., saline with 5% DMSO)

-

Calipers

-

-

Procedure: a. Subcutaneously implant SEC cells into the right thigh of the mice. b. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups. c. Administer this compound (e.g., 5 mg/kg) or vehicle intraperitoneally daily for a specified period (e.g., 24 days). d. Monitor tumor growth by measuring tumor dimensions with calipers every few days and calculate tumor volume. e. At the end of the study, euthanize the mice and excise the tumors to measure their final weight. f. Calculate the percentage of tumor growth inhibition compared to the control group.[6]

Signaling Pathways and Experimental Workflows

Pim-1 Signaling Pathway

Caption: The JAK/STAT pathway, activated by cytokines, induces Pim-1 transcription. Pim-1 kinase then phosphorylates downstream targets to promote cell survival and proliferation.

Experimental Workflow: Discovery and Evaluation of this compound

References

- 1. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. Downregulation of autophagy by Bcl-2 promotes MCF7 breast cancer cell growth independent of its inhibition of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]

- 6. promega.com [promega.com]

- 7. Evaluation of the Cytotoxic and Autophagic Effects of Atorvastatin on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the Pim-1 Kinase Inhibitor 8 Binding Site

For Immediate Release

This technical guide provides a detailed exploration of the binding site of Pim-1 kinase inhibitor 8 on the proto-oncogene serine/threonine kinase Pim-1. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, experimental methodologies, and structural insights to facilitate a comprehensive understanding of this crucial interaction for cancer research.

Pim-1 kinase is a key regulator of cell cycle progression, apoptosis, and signal transduction pathways. Its overexpression is implicated in various human cancers, making it a significant target for therapeutic intervention. This compound has emerged as a potent antagonist of Pim-1 activity, and understanding its mechanism of action at a molecular level is paramount for the development of next-generation cancer therapeutics.

Quantitative Analysis of this compound

The inhibitory potency and cellular effects of this compound have been characterized through various assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/Assay Condition |

| PIM-1 Inhibition | ||

| IC50 | 14.3 nM | Cell-free kinase assay |

| Binding Affinity | -17.38 kcal/mol | Molecular docking simulation |

| Cytotoxicity | ||

| IC50 | 0.51 µM | MCF-7 (human breast adenocarcinoma) |

| IC50 | 5.27 µM | HepG2 (human liver cancer) |

| IC50 | 52.85 µM | MCF-10A (non-tumorigenic breast epithelial) |

| Cell Cycle Arrest | ||

| S-phase population | 36.02% (vs. 29.12% control) | MCF-7 cells |

| G2/M phase population | 7.56% (vs. 16.05% control) | MCF-7 cells |

| Apoptosis Induction | ||

| Total Apoptosis | 33.43% (vs. 0.64% control) | MCF-7 cells |

| Cell Migration | ||

| Wound Closure | 71.8% (vs. 95.6% control) | MCF-7 cells |

The Binding Site: A Tale of Hydrogen Bonds and Hydrophobic Pockets

This compound functions as an ATP-competitive inhibitor, binding to the active site of the Pim-1 kinase.[1] This binding event is characterized by a crucial hydrogen bond with the lysine 67 (Lys67) residue and multiple hydrophobic interactions within the ATP-binding pocket.[1] The interaction with Lys67 is a hallmark of many non-ATP mimetic Pim-1 inhibitors and is critical for their potent inhibitory activity.

The ATP binding pocket of Pim-1 is located in the cleft between the N- and C-terminal lobes of the kinase domain.[1] A unique feature of the Pim kinase family is the presence of a proline residue (Pro123) in the hinge region, which prevents the formation of a canonical hydrogen bond that is often exploited by ATP-competitive inhibitors in other kinases.[1] This structural distinction provides an opportunity for the design of selective Pim-1 inhibitors.

PIM-1 Signaling and Inhibition

Pim-1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD. By blocking the ATP binding site, this compound prevents the phosphorylation of these substrates, thereby inducing apoptosis and inhibiting cell growth.

Experimental Protocols

The characterization of Pim-1 kinase inhibitors involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Pim-1 Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

-

Reagents and Materials:

-

Recombinant human Pim-1 kinase

-

Pim-1 substrate (e.g., a peptide derived from BAD)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (DMSO) control.

-

Add 2 µL of Pim-1 kinase solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

-

X-ray Crystallography of Pim-1 in Complex with an Inhibitor

This method is used to determine the three-dimensional structure of the Pim-1/inhibitor complex, providing detailed insights into the binding mode.

-

Protein Expression and Purification:

-

Express recombinant human Pim-1 (e.g., in E. coli as a GST-fusion protein).

-

Purify the protein using affinity chromatography (e.g., Glutathione-Sepharose), followed by proteolytic cleavage of the tag and further purification steps like ion-exchange and size-exclusion chromatography to ensure high purity and monodispersity.

-

-

Crystallization:

-

Concentrate the purified Pim-1 protein to a suitable concentration (e.g., 4-10 mg/mL).

-

Incubate the protein with a molar excess (e.g., 5-fold) of the inhibitor dissolved in a suitable solvent (e.g., DMSO) for about an hour at room temperature.

-

Set up crystallization trials using vapor diffusion methods (sitting-drop or hanging-drop). Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives). A common condition for Pim-1 crystallization involves using polyethylene glycol (PEG) as the precipitant.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using appropriate software (e.g., HKL2000).

-

Solve the crystal structure using molecular replacement with a known Pim-1 structure as a search model.

-

Refine the structure and build the inhibitor molecule into the electron density map using crystallographic software (e.g., Phenix, Coot).

-

Conclusion

This compound demonstrates potent and selective inhibition of Pim-1 kinase, primarily through interactions with the key active site residue Lys67. The data presented in this guide underscore the therapeutic potential of targeting Pim-1 in oncology. The detailed experimental protocols provide a framework for the continued discovery and characterization of novel Pim-1 inhibitors, which will be instrumental in the development of effective cancer therapies. The unique structural features of the Pim-1 active site offer a promising avenue for the design of highly selective next-generation inhibitors.

References

The Core Downstream Signaling Pathways of Pim-1 Kinase Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream signaling pathways modulated by Pim-1 kinase inhibitors, with a specific focus on the potent compound known as Pim-1 kinase inhibitor 8. This document details the molecular mechanisms through which inhibition of Pim-1 kinase exerts its anti-proliferative, pro-apoptotic, and anti-migratory effects, supported by quantitative data and detailed experimental protocols. Visual diagrams of the key signaling cascades are provided to facilitate a clear understanding of the complex cellular processes involved.

Introduction to Pim-1 Kinase and its Inhibition

Pim-1, a serine/threonine kinase, is a proto-oncogene that plays a critical role in the regulation of cell survival, proliferation, and differentiation.[1] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[1] Unlike many other kinases, Pim-1 is constitutively active upon expression, making its cellular levels the primary determinant of its activity.[2] Overexpression of Pim-1 is a common feature in numerous hematological malignancies and solid tumors, including prostate and breast cancer, making it an attractive target for cancer therapy.[3][4]

This compound is a potent and specific inhibitor of Pim-1, with a reported IC50 value of 14.3 nM.[5] This small molecule has been shown to impede cancer cell proliferation and migration, and to induce both apoptosis and autophagy.[5] The following sections will delve into the specific downstream molecular pathways affected by the inhibition of Pim-1 by this and related compounds.

Core Downstream Signaling Pathways Modulated by Pim-1 Inhibition

Inhibition of Pim-1 kinase disrupts several critical signaling cascades that are essential for tumor cell growth and survival. The primary downstream effects of Pim-1 inhibition can be categorized into three main areas: induction of apoptosis, cell cycle arrest, and inhibition of protein synthesis and cell migration.

Induction of Apoptosis

A key mechanism by which Pim-1 promotes cell survival is through the phosphorylation and inactivation of the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[2][6] Pim-1 phosphorylates Bad at Ser112, which leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][6] Inhibition of Pim-1, therefore, prevents the phosphorylation of Bad, allowing it to promote apoptosis.

The effects of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors, a class of compounds structurally related to this compound, on the phosphorylation of Bad have been quantitatively assessed. These inhibitors effectively suppress the phosphorylation of Bad in a cellular context, demonstrating a clear mechanistic link between Pim-1 inhibition and the activation of the apoptotic machinery.[2][6]

Cell Cycle Arrest

Pim-1 kinase promotes cell cycle progression by phosphorylating and thereby regulating the activity of several key cell cycle regulators. Notably, Pim-1 can phosphorylate and inactivate the cyclin-dependent kinase inhibitors p21Cip1/WAF1 and p27Kip1.[7] By inhibiting Pim-1, these tumor suppressors remain active, leading to cell cycle arrest, primarily at the G1/S transition.[7] Indeed, treatment of cancer cells with this compound has been observed to cause cell cycle arrest at the S-phase.[5]

Inhibition of Protein Synthesis and Cell Migration

Pim-1 is implicated in the regulation of protein synthesis through the mTOR signaling pathway. Pim-1 can phosphorylate and activate mTORC1, which in turn phosphorylates downstream effectors such as the 4E-binding protein 1 (4E-BP1) and S6 kinase (S6K), leading to an increase in cap-dependent translation. Inhibition of Pim-1 can, therefore, lead to a reduction in protein synthesis, which is essential for cell growth and proliferation. Furthermore, Pim-1 has been shown to regulate the expression and signaling of the MET receptor tyrosine kinase, a key driver of cell migration and invasion.[1]

Quantitative Data on Pim-1 Inhibition

The following tables summarize the quantitative data on the inhibitory activity of this compound and the effects of related compounds on a key downstream signaling event.

Table 1: Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) |

| This compound | Pim-1 | 14.3 |

Data sourced from MedChemExpress.[5]

Table 2: Inhibition of Bad Phosphorylation by Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors

| Compound | Pim-1 IC50 (nM) | Cellular pBad IC50 (nM) |

| Compound 9a | 18 | 180 |

| Compound 11a | 27 | 270 |

Data adapted from Xu et al., ACS Med. Chem. Lett. 2014.[2] The cellular pBad IC50 represents the concentration of the inhibitor required to reduce the phosphorylation of Bad by 50% in a cellular assay.

Key Experimental Protocols

In Vitro Pim-1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Pim-1 kinase.

Methodology:

-

A reaction mixture is prepared containing recombinant Pim-1 kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

-

The test compound is added to the reaction mixture at various concentrations.

-

The reaction is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated and quantified using a suitable method, such as capillary electrophoresis or HPLC.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Bad Phosphorylation Assay

Objective: To assess the ability of a test compound to inhibit the phosphorylation of Bad in a cellular context.

Methodology:

-

Cancer cells that overexpress Pim-1 (e.g., MV4-11 leukemia cells) are cultured in appropriate media.

-

The cells are treated with the test compound at various concentrations for a specified period (e.g., 2-4 hours).

-

Following treatment, the cells are lysed, and the total protein concentration is determined.

-

The levels of phosphorylated Bad (at Ser112) and total Bad are quantified using a sandwich ELISA or Western blotting with specific antibodies.

-

The ratio of phosphorylated Bad to total Bad is calculated for each treatment condition.

-

The percentage of inhibition of Bad phosphorylation is determined relative to vehicle-treated control cells.

-

The cellular IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key downstream signaling pathways of Pim-1 kinase and the points of intervention for inhibitors like this compound.

Caption: Overview of Pim-1 downstream signaling pathways and the point of inhibition.

Caption: Inhibition of the pro-apoptotic pathway via prevention of Bad phosphorylation.

Caption: Workflow for an in vitro Pim-1 kinase inhibition assay.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Pim 1 | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Impact of Pim-1 Kinase Inhibitor 8 (SGI-1776) on Cellular Demise: A Technical Guide to Apoptosis and Autophagy

For Immediate Release

This technical guide provides an in-depth analysis of the Pim-1 kinase inhibitor 8, also known as SGI-1776, and its multifaceted effects on programmed cell death (apoptosis) and cellular recycling (autophagy). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular pathways.

Core Concepts: Pim-1 Kinase and its Inhibition

Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[1] Its overexpression is a hallmark of various hematological malignancies and solid tumors, making it a compelling target for cancer therapy.[2][3] this compound (SGI-1776) is a potent, ATP-competitive inhibitor of all three Pim kinase isoforms (Pim-1, -2, and -3).[4][5] Its mechanism of action involves the induction of both apoptosis and autophagy, depending on the cellular context.[5][6]

Section 1: Induction of Apoptosis

SGI-1776 has demonstrated a concentration-dependent induction of apoptosis in various cancer cell lines, particularly those of hematological origin.[4][7][8]

Quantitative Analysis of Apoptotic Induction

The following table summarizes the key quantitative findings on the pro-apoptotic effects of SGI-1776.

| Cell Line/Patient Sample | Cancer Type | SGI-1776 Concentration | Apoptosis Induction | Key Molecular Changes | Reference |

| Chronic Lymphocytic Leukemia (CLL) cells | CLL | Concentration-dependent | Significant increase | Decreased Mcl-1, phospho-c-Myc (Ser62), and total c-Myc | [4] |

| MV-4-11, MOLM-13, OCI-AML-3 | Acute Myeloid Leukemia (AML) | Concentration-dependent | Significant increase | Decreased Mcl-1, phospho-c-Myc (Ser62), and phospho-4E-BP1 (Thr36/Thr47) | [7] |

| Multiple Myeloma (MM) cell lines | MM | Not specified | Limited (mean 30%) | - | [9] |

| Primary CD138+ cells from MM patients | MM | Not specified | Limited (<10%) | - | [9] |

| MCF-7 | Breast Cancer | 1.62 µM (48h) | 52.2-fold increase | - | [6] |

Signaling Pathway of SGI-1776-Induced Apoptosis

The primary mechanism of SGI-1776-induced apoptosis involves the downregulation of the anti-apoptotic protein Mcl-1.[4][7] This occurs at the transcriptional level, correlated with an inhibition of global RNA synthesis.[4] The inhibitor also reduces levels of total and phosphorylated c-Myc, a known Pim-1 target that can regulate Mcl-1 transcription.[4][7] Notably, in many cell types, the levels of other key apoptosis-related proteins such as Bcl-2, Bcl-XL, XIAP, Bak, and Bax remain unchanged.[4][7]

Caption: SGI-1776 induced apoptosis pathway.

Experimental Protocols

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining:

-

Cell Culture and Treatment: Plate cancer cells at a desired density and treat with various concentrations of SGI-1776 or vehicle control for specified time periods (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Immunoblotting for Apoptosis-Related Proteins:

-

Protein Extraction: Lyse SGI-1776-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, c-Myc, phospho-c-Myc, Bcl-2, Bax, etc., overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 2: Induction of Autophagy

In certain cancer types, such as multiple myeloma and glioblastoma, the primary cytotoxic effect of SGI-1776 is the induction of autophagy rather than apoptosis.[9][10]

Quantitative Analysis of Autophagic Induction

The following table summarizes the quantitative data on SGI-1776-induced autophagy.

| Cell Line/Patient Sample | Cancer Type | SGI-1776 Concentration | Autophagy Induction | Key Molecular Changes | Reference |

| U266 | Multiple Myeloma | Not specified | 25-70% increase | Increased LC3b, Decreased phospho-p70S6K and phospho-4E-BP1 | [9] |

| MM.1S | Multiple Myeloma | Not specified | 8-52% increase | Increased LC3b, Decreased phospho-p70S6K and phospho-4E-BP1 | [9] |

| Primary CD138+ cells from MM patients | MM | Not specified | 19-21% increase | - | [9] |

| Glioblastoma (GB) cells | Glioblastoma | Not specified | Accumulation of autophagosomes | Blocked autophagic flux | [10] |

| MCF-7 | Breast Cancer | 1.62 µM (48h) | Increased autophagic cell population (87.6 x 10^3 vs 32.8 x 10^3 in control) | - | [6] |

Signaling Pathway of SGI-1776-Induced Autophagy

In multiple myeloma, SGI-1776 induces autophagy through the inhibition of protein translation, as evidenced by the decreased phosphorylation of p70S6K and 4E-BP1.[9] In glioblastoma, SGI-1776 has a novel function as a late-stage autophagy regulator, blocking the fusion of autophagosomes with lysosomes and thereby inhibiting autophagic flux.[10] This leads to an accumulation of autophagosomes and sensitizes the cells to other apoptosis-inducing agents.[10]

Caption: SGI-1776 induced autophagy pathways.

Experimental Protocols

Acridine Orange Staining for Autophagy:

-

Cell Culture and Treatment: Seed cells on coverslips and treat with SGI-1776 or a known autophagy inducer (e.g., rapamycin) as a positive control.

-

Staining: Wash cells with PBS and stain with acridine orange (1 µg/mL in PBS) for 15 minutes.

-

Washing: Wash cells twice with PBS.

-

Visualization: Mount coverslips on slides and visualize under a fluorescence microscope. Cytosolic and nuclear staining will appear green, while acidic vesicular organelles (autolysosomes) will fluoresce bright red.

-

Quantification: Quantify the percentage of cells with red fluorescence.

Immunoblotting for LC3b Conversion:

-

Sample Preparation: Prepare protein lysates from treated and control cells as described for apoptosis studies.

-

SDS-PAGE and Transfer: Run samples on a higher percentage polyacrylamide gel to resolve LC3b-I and LC3b-II. Transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with an antibody specific for LC3b.

-

Analysis: The conversion of the cytosolic form LC3b-I to the autophagosome-associated form LC3b-II (a lower molecular weight band) is an indicator of autophagy induction.

References

- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 3. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of PIM1 blocks the autophagic flux to sensitize glioblastoma cells to ABT-737-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pim-1 Kinase Inhibitor 8 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Pim-1 kinase, a serine/threonine kinase, is a critical regulator of cell cycle progression and a validated target in oncology drug discovery. Its overexpression is implicated in numerous human cancers, promoting cell proliferation and survival. This technical guide provides an in-depth overview of Pim-1 kinase inhibitor 8, a potent and selective inhibitor of Pim-1, and its role in the regulation of the cell cycle. This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Pim-1 Kinase and Cell Cycle Regulation

Pim-1 kinase is a constitutively active proto-oncogene that plays a pivotal role in signal transduction pathways downstream of various cytokines and growth factors.[1] It is a key effector in the JAK/STAT pathway and influences the activity of several proteins involved in cell cycle control and apoptosis.[1] Pim-1 kinase promotes cell cycle progression by phosphorylating and thereby regulating the function of key cell cycle regulators, including the cyclin-dependent kinase (CDK) inhibitors p21Cip1/WAF1 and p27Kip1, and the cell division cycle 25A (CDC25A) phosphatase.[2][3] Dysregulation of Pim-1 activity leads to uncontrolled cell proliferation, a hallmark of cancer.

This compound: A Potent Modulator of the Cell Cycle

This compound is a small molecule inhibitor that demonstrates high potency against Pim-1 kinase.[4][5] Its inhibitory activity disrupts the normal function of Pim-1, leading to cell cycle arrest and the induction of apoptosis and autophagy in cancer cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference |

| Pim-1 Kinase IC50 | 14.3 nM | [4][5] |

| IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. |

| Cell Line | IC50 (µM) | Reference |

| MCF-7 (Human breast adenocarcinoma) | 0.51 | [4] |

| HepG2 (Human liver carcinoma) | 5.27 | [4] |

| MCF-10A (Non-tumorigenic human breast epithelial) | 52.85 | [4] |

| This data highlights the selective cytotoxicity of this compound towards cancerous cell lines over non-tumorigenic cells. |

| Cell Line | Treatment Concentration | Effect on Cell Cycle | Reference | | --- | --- | --- | | MCF-7 | 1.62 µM (48h) | Increased S-phase population to 36.02% (Control: 29.12%) |[4] | | | | Decreased G2/M phase population to 7.56% (Control: 16.05%) |[4] |

| Cell Line | Treatment Concentration | Effect on Apoptosis | Reference | | --- | --- | --- | | MCF-7 | 1.62 µM (48h) | 52.2-fold increase in total apoptosis compared to control. |[4] | | | | Early Apoptosis: 23.18% (Control: 0.64%) |[4] | | | | Late Apoptosis: 10.25% |[4] |

Signaling Pathway of Pim-1 in Cell Cycle Regulation

Pim-1 kinase exerts its influence on the cell cycle primarily through the phosphorylation of key regulatory proteins. The following diagram illustrates the signaling pathway.

Caption: Pim-1 Signaling Pathway in Cell Cycle Regulation.

Detailed Experimental Protocols

The following are representative protocols for key experiments to characterize the activity of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific experimental conditions.

In Vitro Pim-1 Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase

-

Kinase substrate (e.g., a synthetic peptide with a Pim-1 recognition site)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, 0.5 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Add 2.5 µL of a solution containing the Pim-1 kinase and the kinase substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final concentration of ATP should be at or near the Km for Pim-1.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP, which is then quantified via a luciferase-based reaction.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

MCF-7, HepG2, and MCF-10A cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor or vehicle (DMSO) to the cells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

MCF-7 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound at the desired concentration (e.g., 1.62 µM) or vehicle (DMSO) for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash them with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

MCF-7 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Seed and treat MCF-7 cells with this compound (e.g., 1.62 µM) or vehicle (DMSO) for 48 hours as described for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the role of this compound in cell cycle regulation.

Caption: A typical experimental workflow for characterization.

Conclusion

This compound is a potent and selective inhibitor of Pim-1 kinase that effectively induces S-phase cell cycle arrest, apoptosis, and autophagy in cancer cells. Its mechanism of action, centered on the disruption of the Pim-1 signaling pathway, makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Cellular Target Engagement of Pim-1 Kinase Inhibitor 8

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell cycle progression, survival, and apoptosis.[1] Its expression is induced by a multitude of cytokines and growth factors through the JAK/STAT signaling pathway. Overexpression of Pim-1 is associated with numerous hematological malignancies and solid tumors, making it a compelling therapeutic target in oncology.[2][3]

Pim-1 kinase inhibitor 8 is a potent small molecule inhibitor of Pim-1.[4][5] It has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines and has shown tumor growth inhibition in preclinical animal models.[4] This guide provides a comprehensive overview of the cellular target engagement of this compound, presenting key quantitative data, detailing the underlying signaling pathways, and outlining the experimental protocols used to measure its interaction with the Pim-1 kinase in a cellular context.

Quantitative Data Summary

The efficacy of a kinase inhibitor is defined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative metrics for this compound and provide a comparative landscape of other known Pim-1 inhibitors.

Table 1: Potency and Cellular Activity of this compound

| Parameter | Value | Cell Line / Condition | Source |

| Biochemical Potency | |||

| Pim-1 IC50 | 14.3 nM | Cell-free assay | [4][5] |

| Cellular Potency | |||

| Cytotoxicity IC50 | 0.51 µM | MCF-7 (Breast Cancer) | [4] |

| Cytotoxicity IC50 | 5.27 µM | HepG2 (Liver Cancer) | [4] |

| Cytotoxicity IC50 | 52.85 µM | MCF-10A (Normal Breast) | [4] |

| Binding Affinity | |||

| Binding Energy | -17.38 kcal/mol | PIM-1 Active Site | [4] |

| In Vivo Efficacy | |||

| Tumor Volume Reduction | 42.1% | 5 mg/kg, i.p. daily in SEC mice | [4] |

Table 2: Comparative Biochemical Potency of Various Pim-1 Kinase Inhibitors

| Inhibitor | Pim-1 IC50 / Ki | Pim-2 IC50 / Ki | Pim-3 IC50 / Ki | Source |

| This compound | 14.3 nM (IC50) | Not specified | Not specified | [4][5] |

| SGI-1776 | 7 nM (IC50) | ~350 nM (IC50) | ~70 nM (IC50) | [6] |

| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [6] |

| PIM447 (LGH447) | 6 pM (Ki) | 18 pM (Ki) | 9 pM (Ki) | [6] |

| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [6] |

| TP-3654 | 5 nM (Ki) | 239 nM (Ki) | 42 nM (Ki) | [6] |

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector of the JAK/STAT pathway and regulates key proteins involved in cell survival and proliferation. Understanding this pathway is crucial for interpreting the functional consequences of inhibitor target engagement. The diagram below illustrates the central role of Pim-1. Cytokines activate JAKs, which in turn phosphorylate STATs (STAT3/STAT5).[1] Activated STATs dimerize, translocate to the nucleus, and induce the transcription of target genes, including PIM1.[7] Pim-1 kinase then phosphorylates and inactivates pro-apoptotic proteins like Bad, promoting cell survival.[8] It also phosphorylates cell cycle regulators like p21, influencing cell cycle progression.[7] A negative feedback loop exists where Pim-1 can phosphorylate and stabilize SOCS proteins, which inhibit the JAK/STAT pathway.[7][9]

References

- 1. PIM1 - Wikipedia [en.wikipedia.org]

- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]

- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

Pim-1 Kinase Inhibitor 8: A Technical Overview of PIM Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of Pim-1 kinase inhibitor 8, a potent inhibitor of the PIM-1 kinase. The following sections outline its inhibitory activity, the experimental protocols used for its characterization, and its place within the broader context of PIM kinase signaling.

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3. These kinases are crucial regulators of several cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM kinases has been implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1] this compound has emerged as a significant subject of research in the pursuit of effective PIM-1 targeted therapies.

Quantitative Analysis of Inhibitory Activity

This compound, also referred to as compound 12 in the primary literature, has demonstrated potent inhibitory activity against the PIM-1 isoform. The half-maximal inhibitory concentration (IC50) value, a measure of inhibitor potency, has been determined for PIM-1. However, at present, the inhibitory activities against the PIM-2 and PIM-3 isoforms have not been reported in the available scientific literature.

Table 1: Inhibitory Activity of this compound against PIM Kinase Isoforms

| Kinase Isoform | IC50 (nM) |

| PIM-1 | 14.3 |

| PIM-2 | Data not available |

| PIM-3 | Data not available |

Experimental Protocols

The determination of the inhibitory activity of this compound against the PIM-1 isoform was conducted using a biochemical kinase assay. The following provides a detailed methodology based on standard practices for such assays.

PIM-1 Kinase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of PIM-1 kinase.

Materials:

-

Recombinant human PIM-1 kinase

-

Peptide substrate (e.g., a derivative of the BAD protein)

-

Adenosine triphosphate (ATP), radioactively labeled ([γ-32P]ATP) or amenable to non-radioactive detection methods

-

This compound (Compound 12)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

96-well filter plates or other suitable assay plates

-

Phosphocellulose paper or other substrate-capturing medium

-

Scintillation counter or luminescence plate reader

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of dilutions are then made to achieve a range of inhibitor concentrations for IC50 determination.

-

Reaction Mixture Preparation: In each well of the assay plate, the following components are combined:

-

PIM-1 kinase in assay buffer.

-

The peptide substrate.

-

Varying concentrations of this compound or DMSO as a vehicle control.

-

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-32P]ATP). The final ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the kinase.

-

Incubation: The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

-

Termination and Substrate Capture: The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid). The phosphorylated substrate is then captured by spotting the reaction mixture onto phosphocellulose paper or by using filter plates that bind the peptide substrate.

-

Washing: The captured substrate is washed multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

Detection: The amount of incorporated radioactivity is quantified using a scintillation counter. Alternatively, non-radioactive methods employing luminescence or fluorescence can be used, where the signal is proportional to the amount of ADP produced.

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To understand the biological context of PIM-1 kinase inhibition and the process of evaluating inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: The JAK/STAT signaling pathway leading to the expression and function of PIM kinases.

Caption: A generalized workflow for determining the in vitro potency and selectivity of a PIM kinase inhibitor.

References

In Silico Docking Studies of Pim-1 Kinase Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico molecular docking studies of Pim-1 kinase inhibitor 8. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the computational methodologies, quantitative data, and biological context of this potent inhibitor.

Introduction

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is implicated in various human cancers, making it a significant target for therapeutic intervention.[2] this compound, also identified as compound 12 in the primary literature, is a potent inhibitor of Pim-1 kinase with demonstrated efficacy in impeding cancer cell proliferation and migration.[3][4] This is achieved through the induction of both apoptosis and autophagy.[3] In vivo studies have also shown its ability to inhibit solid tumor growth.[3] This guide focuses on the in silico molecular docking studies that have elucidated the binding mechanism of this inhibitor to the Pim-1 kinase active site.

Data Presentation

The following table summarizes the key quantitative data from in vitro biological assays and in silico molecular docking studies for this compound and a reference compound.

| Compound | Pim-1 IC50 (nM) | Docking Score (kcal/mol) | Key Hydrogen Bond Interaction |

| This compound (Compound 12) | 14.3[4] | -17.38[3] | Lys67[3] |

| Staurosporine (Reference) | 16.7[4] | Not Reported | Not Reported |

| Table 1: In Vitro Potency and In Silico Docking Data. This table presents the half-maximal inhibitory concentration (IC50) against Pim-1 kinase and the calculated binding affinity from molecular docking studies. |

Experimental Protocols

The in silico molecular docking protocol outlined below was utilized to investigate the binding mode and affinity of this compound to its target.

Software and Resources

-

Molecular Modeling Software: Molecular Operating Environment (MOE)

-

Protein Data Bank (PDB) ID: 3BGQ (Crystal structure of human Pim-1 kinase)

-

Force Field: MMFF94x

Protein Preparation

-

The three-dimensional crystal structure of human Pim-1 kinase was retrieved from the Protein Data Bank (PDB ID: 3BGQ).

-

The protein structure was loaded into the MOE software.

-

Standard protein preparation procedures were performed, which included:

-

Correction of any structural discrepancies.

-

Addition of hydrogen atoms to the protein structure.

-

Assignment of partial charges to all atoms.

-

Ligand Preparation

-

The two-dimensional chemical structure of this compound was drawn using a chemical sketcher.

-

The 2D structure was converted into a three-dimensional conformation.

-

The energy of the ligand structure was minimized using the MMFF94x force field to obtain a stable, low-energy conformation.

Molecular Docking Simulation

-

The prepared Pim-1 kinase structure was defined as the receptor.

-

The energy-minimized structure of this compound was defined as the ligand.

-

The docking simulation was performed using the "Triangle Matcher" placement algorithm within MOE. This method places the ligand in the binding pocket by aligning triplets of ligand atoms with triplets of receptor site points.

-

The resulting docking poses were scored using the "London dG" scoring function, which estimates the free energy of binding. The poses were ranked based on this score, with lower values indicating more favorable binding.

Analysis of Results

The top-ranked docking pose was selected for detailed analysis of the binding interactions. This involved visual inspection of the ligand-protein complex to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. The analysis confirmed a strong binding of the inhibitor to the PIM-1 active site, highlighted by a significant hydrogen bond with the amino acid residue Lys67.[3]

Mandatory Visualizations

Pim-1 Signaling Pathway

The following diagram illustrates a simplified representation of the Pim-1 kinase signaling pathway. Activation of this pathway by upstream signals, such as cytokines, leads to the phosphorylation of downstream targets that promote cell survival and proliferation.

Caption: A diagram of the Pim-1 kinase signaling cascade.

In Silico Docking Experimental Workflow

The following flowchart visualizes the sequential steps involved in the molecular docking study of this compound.

Caption: The experimental workflow for in silico docking.

References

The Pharmacophore of Pim-1 Kinase Inhibitor 8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacophore modeling of Pim-1 kinase inhibitor 8, a potent and selective inhibitor of the Pim-1 kinase, a key proto-oncogene implicated in various cancers. This document outlines the structural features, biological activity, and the underlying molecular interactions that govern its inhibitory mechanism. Detailed experimental protocols and a comprehensive overview of the Pim-1 signaling pathway are also provided to support further research and drug development efforts.

Introduction to Pim-1 Kinase and Inhibitor 8

The Proviral Integration site for Moloney murine leukemia virus (Pim-1) is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is frequently observed in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. This compound, also referred to as compound 12 in the primary literature, has emerged as a potent inhibitor with an IC50 of 14.3 nM.[2][3] This pyridine-based compound has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines and in vivo tumor models.[2]

Pharmacophore Modeling of this compound

A pharmacophore model for this compound was developed based on its key interaction features within the ATP-binding pocket of the Pim-1 kinase. This model highlights the essential chemical features required for potent inhibitory activity and serves as a blueprint for the design of novel Pim-1 inhibitors.

The pharmacophore model consists of the following key features:

-

One Hydrogen Bond Acceptor: This feature is critical for the interaction with the hinge region of the kinase, specifically with the backbone amide of Val126. In inhibitor 8, the nitrile group serves as this acceptor.

-

One Hydrogen Bond Donor: This feature interacts with the side chain of the catalytically important Lys67 residue. The amide NH group in the linker of inhibitor 8 fulfills this role.

-

Two Aromatic Rings: These features establish crucial π-π stacking and hydrophobic interactions within the active site. The pyridine and the substituted phenyl rings of inhibitor 8 occupy these hydrophobic pockets.

-

One Hydrophobic Group: This feature further contributes to the hydrophobic interactions within the binding site. The morpholine moiety of inhibitor 8 occupies a hydrophobic region.

The spatial arrangement of these features is critical for high-affinity binding. The following diagram illustrates the pharmacophore hypothesis for this compound.

References

- 1. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Oncogenic Role of PIM-1 Kinase: A Technical Guide for Researchers and Drug Development Professionals

Abstract